molecular formula C8H7BrFNO B1406336 5-Bromo-7-fluoro-3-hydroxyindoline CAS No. 1707365-85-2

5-Bromo-7-fluoro-3-hydroxyindoline

Cat. No. B1406336
CAS RN: 1707365-85-2
M. Wt: 232.05 g/mol
InChI Key: JRXUAEPZZOQRAE-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-3-hydroxyindoline (BFI) is a synthetic organic compound with significant potential in various fields of research and industry. It has a molecular formula of C8H7BrFNO and a molecular weight of 232.05 g/mol .


Synthesis Analysis

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported using a straightforward synthetic approach . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-fluoro-3-hydroxyindoline consists of an indoline nucleus with bromine and fluorine substituents, and a hydroxy group .

Safety and Hazards

While specific safety data for 5-Bromo-7-fluoro-3-hydroxyindoline is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds . Protective clothing, gloves, safety glasses, and dust respirators are typically recommended .

Future Directions

Indole derivatives, including halogenated ones like 5-Bromo-7-fluoro-3-hydroxyindoline, have shown promising bioactivity with therapeutic potential to treat human diseases . They have potential use as antimicrobial and antibiofilm therapies against various pathogens . Therefore, they could be of significant interest in future research and industrial applications.

properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-5-7(12)3-11-8(5)6(10)2-4/h1-2,7,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXUAEPZZOQRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C(=CC(=C2)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-3-hydroxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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